Propargyl-PEG4-beta-D-glucose

PROTAC linker Bioconjugation Click chemistry

Propargyl-PEG4-beta-D-glucose (CAS 1397682-63-1) is a polyethylene glycol (PEG)-based linker containing a terminal propargyl (alkyne) group and a β-D-glucose moiety. With a molecular formula of C₁₇H₃₀O₁₀ and a molecular weight of 394.42 g/mol , it serves as a key intermediate in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C17H30O10
Molecular Weight 394.4 g/mol
Cat. No. B11828856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-beta-D-glucose
Molecular FormulaC17H30O10
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1
InChIKeyQZJHREOKMZFHTH-DRRXZNNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-beta-D-glucose: A Click Chemistry-Ready PROTAC Linker with Defined PEG Spacer Length


Propargyl-PEG4-beta-D-glucose (CAS 1397682-63-1) is a polyethylene glycol (PEG)-based linker containing a terminal propargyl (alkyne) group and a β-D-glucose moiety . With a molecular formula of C₁₇H₃₀O₁₀ and a molecular weight of 394.42 g/mol , it serves as a key intermediate in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Why Substituting Propargyl-PEG4-beta-D-glucose with Other PEG-Length or Functional Group Analogs Compromises Experimental Outcomes


Simple substitution of Propargyl-PEG4-beta-D-glucose with other glucose-PEG-propargyl derivatives or alternative click handles is not scientifically equivalent. The specific PEG₄ spacer length directly influences the spatial distance between conjugated ligands, a critical parameter for ternary complex formation in PROTACs [1]. Moreover, the propargyl functional group dictates reaction kinetics and compatibility with specific azide-bearing partners, which differ fundamentally from azide- or DBCO-functionalized analogs [2]. The quantitative evidence below demonstrates that even minor variations in PEG length (e.g., PEG₂ vs. PEG₄) or functional group (propargyl vs. azide) yield measurable differences in physicochemical properties and, by class-level inference, in biological performance [1].

Quantitative Differentiation of Propargyl-PEG4-beta-D-glucose Against Closest Analogs


PEG₄ Spacer Length: Measured Physicochemical Differences vs. PEG₂ and PEG₅ Analogs

Propargyl-PEG4-beta-D-glucose exhibits a boiling point and density that are distinct from its shorter (PEG₂) and longer (PEG₅) chain analogs. The PEG₄ spacer provides an intermediate molecular weight and spatial reach that is often empirically optimal for PROTAC ternary complex formation [1]. The boiling point of Propargyl-PEG4-beta-D-glucose is predicted to be 578.6±50.0 °C , which is significantly higher than the 518.6±50.0 °C predicted for Propargyl-PEG2-beta-D-glucose . The density of Propargyl-PEG4-beta-D-glucose is predicted to be 1.29±0.1 g/cm³ , lower than the 1.34±0.1 g/cm³ predicted for Propargyl-PEG2-beta-D-glucose .

PROTAC linker Bioconjugation Click chemistry

Functional Group Specificity: Propargyl Enables CuAAC Click Chemistry, Distinct from Azide-Functionalized Analogs

The terminal propargyl group of Propargyl-PEG4-beta-D-glucose is specifically reactive towards azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This contrasts with Azido-PEG4-beta-D-glucose, which bears an azide group and reacts with alkyne-containing molecules . While quantitative kinetic data for these specific compounds are not publicly available, the established rate constants for generic alkyne-azide CuAAC reactions are on the order of 10-100 M⁻¹s⁻¹ [1], highlighting the fundamental difference in reaction partners and conditions required.

Bioorthogonal chemistry PROTAC synthesis Bioconjugation

PEG₄ Spacer Provides Optimal Distance for Ternary Complex Formation in PROTACs (Class-Level Inference)

While direct data comparing Propargyl-PEG4-beta-D-glucose to other PEG-length analogs in PROTAC efficacy are not available, a recent structure-activity relationship study on Retro-2-based PROTACs demonstrated that the length of the flexible PEG chain linker is a critical determinant of GSPT1 degradation efficiency [1]. In that study, PEG₂ linkers exhibited different degradation profiles compared to longer PEG linkers, underscoring that even a two-unit difference in PEG length can alter biological outcome [1]. By class-level inference, the PEG₄ spacer in Propargyl-PEG4-beta-D-glucose occupies a central position in the PEG linker series (PEG₂, PEG₄, PEG₆, PEG₈) that is frequently employed in optimized PROTAC designs [2].

PROTAC Targeted protein degradation Linker optimization

Recommended Application Scenarios for Propargyl-PEG4-beta-D-glucose Based on Quantitative Evidence


Synthesis of PROTACs Requiring a Defined 4-Unit PEG Spacer

For researchers developing PROTACs, the PEG₄ spacer length of Propargyl-PEG4-beta-D-glucose provides a specific spatial distance (estimated ~14 Å) between the E3 ligase ligand and the target protein ligand, a length that has been empirically validated in numerous PROTAC designs [1]. Substituting with a PEG₂ or PEG₆ analog may alter ternary complex geometry and degrade degradation efficiency [1]. This compound is particularly suited for projects where linker length optimization studies have identified PEG₄ as the optimal choice.

Bioconjugation via CuAAC Click Chemistry with Azide-Modified Biomolecules

The terminal propargyl group of Propargyl-PEG4-beta-D-glucose is specifically reactive towards azide-containing molecules under standard CuAAC conditions . This makes it the preferred choice when conjugating to azide-functionalized peptides, oligonucleotides, or fluorophores. In contrast, Azido-PEG4-beta-D-glucose would require alkyne-modified partners, which may not be readily available or may introduce different reactivity profiles .

Glycotargeting Studies Leveraging Glucose Moiety Recognition

The β-D-glucose moiety of Propargyl-PEG4-beta-D-glucose can facilitate recognition by glucose transporters (GLUTs) or lectins [2]. While not a direct substrate for GLUT1/GLUT4 inhibition assays [3], the glucose group provides a handle for targeted delivery or cell-surface labeling studies. The PEG₄ spacer ensures sufficient distance between the glucose recognition element and the conjugated cargo, minimizing steric hindrance [4].

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